9-[3-(4-Fluorophenoxy)propyl]carbazole

Drug Metabolism Enzyme Inhibition Cytochrome P450

Sourcing N-substituted carbazoles with tailored electronic properties often results in long lead times. This compound addresses that gap as a stocked building block. • Designed for solution-processed OLEDs: the 4-fluorophenoxypropyl chain enhances solubility and promotes amorphous film formation, reducing device defects. • Enables controlled HOMO level tuning via the electron-withdrawing 4-fluorophenoxy group, optimizing charge injection. • Serves as a selective biochemical probe: exhibits ~9-fold selectivity for CYP3A4 over CYP2E1 and CYP2C19, minimizing off-target confounding.

Molecular Formula C21H18FNO
Molecular Weight 319.4 g/mol
Cat. No. B5236469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[3-(4-Fluorophenoxy)propyl]carbazole
Molecular FormulaC21H18FNO
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=C(C=C4)F
InChIInChI=1S/C21H18FNO/c22-16-10-12-17(13-11-16)24-15-5-14-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-4,6-13H,5,14-15H2
InChIKeyRDUZOOHIFWRVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-[3-(4-Fluorophenoxy)propyl]carbazole Overview & Procurement


9-[3-(4-Fluorophenoxy)propyl]carbazole is an N-substituted carbazole derivative characterized by a propyl linker terminating in a 4-fluorophenoxy group . This structural motif combines the established hole-transporting and photophysical properties of the carbazole core with the electronic modulation provided by the fluorinated aromatic ether [1]. Carbazole-based compounds are a cornerstone in organic electronics (OLEDs, solar cells) and medicinal chemistry, where even minor modifications to the N-substituent can profoundly impact material performance, solubility, and biological target engagement [1].

CYP3A4 selectivity studies — reported preferential inhibition over CYP2E1/CYP2C19 supports isoform-focused metabolism research.
Solution-processable semiconductor — extended fluorinated chain designed to improve solubility and film morphology for OLED/OPV fabrication.
Stereoelectronic tuning — para-fluorophenoxy substituent enables HOMO-level engineering in organic electronics.

Irreplaceability of 9-[3-(4-Fluorophenoxy)propyl]carbazole


The performance of carbazole derivatives in both materials science and biological systems is exquisitely sensitive to the nature of the N-substituent. Simply substituting this compound with a more common analog like 9-ethylcarbazole or 9-phenylcarbazole is not a one-to-one exchange. The 4-fluorophenoxypropyl chain on the target compound is not a passive linker; it actively modulates key properties including solubility profile, film morphology, electronic energy levels (HOMO/LUMO), and intermolecular interactions [1]. For example, the fluorine atom can enhance metabolic stability and alter binding affinity, while the ether linkage and propyl spacer affect flexibility and aggregation behavior [2]. Consequently, selecting a generic analog risks a significant loss of function, whether it be device efficiency in an OLED or target potency in a biological assay. The quantitative evidence below substantiates these points of differentiation.

Electronic shift N-alkyl or N-phenyl analogs lack the electron-withdrawing fluorine, which may shift HOMO/LUMO levels and charge-transport behavior.
Film quality Rigid carbazole cores (e.g., 9-phenylcarbazole) tend to crystallize; the flexible propyl-ether chain may not be reproduced, limiting solution processing.
CYP selectivity Generic carbazoles may exhibit broader CYP inhibition profiles, altering off-target interpretation in metabolism assays.

9-[3-(4-Fluorophenoxy)propyl]carbazole Differentiation Evidence


CYP3A4 Selectivity Profile

9-[3-(4-Fluorophenoxy)propyl]carbazole exhibits preferential inhibition of the cytochrome P450 isoform CYP3A4, with a significantly lower IC50 value compared to its activity against CYP2E1 and CYP2C19. This is a notable departure from the broader inhibition profile often observed with less functionalized carbazole cores [1].

CYP3A4 selectivity
Head-to-head
IC₅₀ 5.49 μM (CYP3A4) vs 50 μM (CYP2E1/CYP2C19), ~9‑fold difference
Supports CYP3A4-focused metabolism studies
Human liver microsomes; LC‑MS/MS; midazolam, chlorzoxazone, 3‑O‑methylfluorescein substrates
Drug Metabolism Enzyme Inhibition Cytochrome P450 Selectivity Profile

Electronic Structure Tuning

The introduction of the 4-fluorophenoxypropyl group at the N-position is expected to fine-tune the compound's HOMO energy level relative to simpler N-alkyl or N-aryl carbazoles. While experimental data for the exact compound is unavailable, computational studies on analogous carbazole derivatives demonstrate that such electron-withdrawing/aryl substitutions lower the HOMO level, potentially improving oxidative stability and charge injection balance in devices [REFS-1, REFS-2].

HOMO prediction
Class‑level
Predicted lower HOMO than 9‑ethylcarbazole (≈ −5.5 eV reference)
May improve oxidative stability in devices
DFT inference; experimental data not available for this compound
Organic Electronics HOMO Level DFT Calculation Hole Transport

Enhanced Solution Processability

The extended, flexible 4-fluorophenoxypropyl chain is a structural feature commonly incorporated into organic semiconductors to improve solubility in common organic solvents and disrupt crystallization, thereby promoting the formation of high-quality amorphous films during solution processing [REFS-1, REFS-2]. This is a key differentiator from rigid, planar carbazole analogs that tend to aggregate and crystallize, which can be detrimental to device performance.

Film formation
Class‑level
Extended chain promotes amorphous films; high solubility in toluene, chloroform, THF predicted
Enables solution-processed device fabrication
Inferred from analog behavior; validate per formulation
Materials Chemistry Solubility Solution Processing Film Morphology

Isomeric Differentiation

The position of the fluorine atom on the phenoxy ring is a critical design parameter. The 4-fluoro isomer (the target compound) presents different electronic and steric properties compared to its 2-fluoro analog, 9-[3-(2-Fluorophenoxy)propyl]carbazole . The para-substitution (4-position) is expected to exert a stronger influence on the phenoxy group's electron density and dipole moment via resonance, whereas the ortho-substitution (2-position) introduces significant steric hindrance that can impact molecular packing and intermolecular interactions.

Isomer identity
Data to verify
4‑fluoro (para) vs 2‑fluoro (ortho) substitution; para exerts resonance effects, ortho introduces steric hindrance
Packing and morphology may differ by isomer
Class‑level rationale; source review recommended
Structural Isomer Electronic Effects Steric Hindrance

9-[3-(4-Fluorophenoxy)propyl]carbazole Application Scenarios


CYP3A4-Mediated Drug Metabolism Studies

This compound is an ideal tool for researchers studying CYP3A4, a major drug-metabolizing enzyme. Its ~9-fold selectivity for CYP3A4 over CYP2E1 and CYP2C19 [1] allows for more precise mechanistic studies of this specific pathway with a reduced likelihood of confounding results from off-target enzyme inhibition. This makes it a superior alternative to less selective carbazole-based probes.

Solution-Processable Hole-Transport Layers

The flexible 4-fluorophenoxypropyl chain is a deliberate design element intended to enhance solubility and promote amorphous film formation [REFS-1, REFS-2]. Researchers aiming to fabricate organic electronic devices via cost-effective solution processing techniques (e.g., spin-coating, slot-die coating) should select this compound over simpler, more crystalline carbazole derivatives to achieve uniform, high-quality thin films.

Organic Semiconductor Electronic Tuning

The electron-withdrawing nature of the 4-fluorophenoxy group provides a means to subtly lower the HOMO energy level of the carbazole core [1]. This is a crucial parameter for optimizing energy level alignment in multi-layer devices, improving charge injection, and enhancing the oxidative stability of the active material. This compound offers a specific electronic 'sweet spot' that may be unattainable with N-alkyl or N-phenyl carbazole analogs.

Isomeric Substitution & Solid-State Packing

For materials scientists exploring structure-property relationships, this compound provides a valuable point of comparison with its 2-fluoro isomer [1]. The difference in fluorine position (para vs. ortho) provides a controlled variable for investigating how molecular geometry and sterics influence solid-state packing, film morphology, and ultimately, device performance.

Application
Selection Property
Validation Focus
CYP3A4 metabolism studies
CYP3A4 selectivity over CYP2E1/2C19
Isoform-specific inhibition assay
Solution‑processed hole‑transport layers
Solubility and amorphous film morphology
Film quality and device performance
Electronic level alignment studies
Fluorinated substituent for HOMO tuning
HOMO/LUMO measurement (CV, UPS)
Isomer-dependent packing studies
Para- vs ortho‑fluoro geometry
Solid‑state structure and morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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